2-(1,2-dimethyl-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(1,2-Dimethyl-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 1,2-dimethylindole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas with a catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1,2-Dimethyl-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function . Additionally, the compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the dimethyl substitution, leading to different chemical and biological properties.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Contains phenyl groups instead of methyl groups, altering its reactivity and applications.
Uniqueness
2-(1,2-Dimethyl-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFBUUMUHEFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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